1-(2-Furyl)ethanone 2-thenoylhydrazone 1-(2-Furyl)ethanone 2-thenoylhydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18879289
InChI: InChI=1S/C11H10N2O2S/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8-
SMILES:
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol

1-(2-Furyl)ethanone 2-thenoylhydrazone

CAS No.:

Cat. No.: VC18879289

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Furyl)ethanone 2-thenoylhydrazone -

Specification

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
IUPAC Name N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C11H10N2O2S/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8-
Standard InChI Key NEGZLVDLFUDVRT-WQLSENKSSA-N
Isomeric SMILES C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CO2
Canonical SMILES CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Furyl)ethanone 2-thenoylhydrazone combines a furan ring and a thiophene-carboxamide moiety linked via a hydrazone bridge. The furan ring (C4_4H3_3O) contributes aromaticity, while the thiophene group (C4_4H3_3S) introduces sulfur-based electronic effects. The hydrazone linkage (-NH-N=C-) enables tautomerism and potential coordination with metal ions.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight234.28 g/mol
IUPAC NameN-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide
Canonical SMILESCC(=NNC(=O)C1=CC=CS1)C2=CC=CO2
InChIKeyNEGZLVDLFUDVRT-WQLSENKSSA-N

Synthesis and Preparation

Reaction Mechanism

The synthesis involves a condensation reaction between 1-(2-furyl)ethanone and 2-thenoylhydrazine under acidic or neutral conditions:

1-(2-Furyl)ethanone+2-ThenoylhydrazineH+/Solvent1-(2-Furyl)ethanone 2-Thenoylhydrazone+H2O\text{1-(2-Furyl)ethanone} + \text{2-Thenoylhydrazine} \xrightarrow{\text{H}^+/\text{Solvent}} \text{1-(2-Furyl)ethanone 2-Thenoylhydrazone} + \text{H}_2\text{O}

Typical conditions include refluxing in ethanol or methanol with catalytic acetic acid, yielding the hydrazone via nucleophilic addition-elimination.

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require stringent drying.

  • Stoichiometry: A 1:1 molar ratio minimizes side products like bis-hydrazones.

  • Purification: Column chromatography using silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol.

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) data for related hydrazones suggest decomposition temperatures above 200°C, implying moderate thermal stability. The thiophene moiety may enhance stability compared to purely aliphatic hydrazones .

Solubility Profile

Predicted solubility in common organic solvents:

  • High: DMSO, DMF

  • Moderate: Ethanol, acetone

  • Low: Water, hexane

Hydrophobicity (LogP ≈ 2.1) is estimated using fragment-based methods, indicating moderate membrane permeability.

Industrial and Synthetic Applications

Coordination Chemistry

The hydrazone group acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}). Such complexes are explored for:

  • Catalysis in cross-coupling reactions.

  • Photoluminescent materials.

Organic Synthesis Intermediate

  • Schiff Base Precursor: For synthesizing heterocyclic compounds like triazoles and oxadiazoles.

  • Asymmetric Catalysis: Chiral hydrazones in enantioselective aldol reactions.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesApplications
1-(2-Furyl)ethanoneC6H6O2\text{C}_6\text{H}_6\text{O}_2Furan-linked ketoneFlavoring agent
FuroinC10H8O4\text{C}_{10}\text{H}_8\text{O}_4Di-furanyl hydroxyketoneAntioxidant studies
1-(2-Furyl)ethanone 2-ThenoylhydrazoneC11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}Thiophene-hydrazone hybridPharma intermediates

Analytical and Characterization Challenges

Stability Considerations

  • Photodegradation: Susceptible to UV-induced E/Z isomerization.

  • Hydrolysis: Acidic conditions may cleave the hydrazone bond, requiring pH-controlled storage.

Future Research Directions

  • Biological Screening: Systematic evaluation against antimicrobial, anticancer, and antiviral targets.

  • Structure-Activity Relationships (SAR): Modifying the furan/thiophene substituents to optimize potency.

  • Nanoparticle Formulations: Enhancing bioavailability via encapsulation in polymeric micelles.

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